molecular formula C20H19N5O B12730650 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- CAS No. 87540-02-1

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-

Cat. No.: B12730650
CAS No.: 87540-02-1
M. Wt: 345.4 g/mol
InChI Key: XYMLLIYELMKAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- features a triazolophthalazine core substituted at position 3 with a 4-methoxyphenyl group and at position 6 with a pyrrolidinyl moiety.

Properties

CAS No.

87540-02-1

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H19N5O/c1-26-15-10-8-14(9-11-15)18-21-22-19-16-6-2-3-7-17(16)20(23-25(18)19)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3

InChI Key

XYMLLIYELMKAQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazinophthalazine with Triazole Derivatives

  • The core triazolo[3,4-a]phthalazine structure is commonly prepared by cyclization of 6-hydrazinophthalazine with appropriate triazole derivatives under controlled conditions.
  • This reaction is typically carried out in an inert atmosphere (e.g., argon) to prevent side reactions.
  • Catalysts may be employed to facilitate ring closure.
  • Solvents such as ethanol or 1,4-dioxane are used, often under reflux conditions to promote cyclization.
  • The reaction yields the fused triazolo-phthalazine intermediate, which can be further functionalized.

Substitution at the 3-Position with 4-Methoxyphenyl Group

  • The 3-position substitution is achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using 4-methoxyphenylboronic acid or related reagents.
  • Typical conditions involve heating the triazolo-phthalazine intermediate with the arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base such as potassium carbonate in a mixed solvent system (dioxane/water).
  • The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography to isolate the 3-(4-methoxyphenyl) substituted product.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield (%) Notes
1 6-Hydrazinophthalazine + triazole derivative, reflux in ethanol, inert atmosphere Cyclization to form triazolo[3,4-a]phthalazine core 60-75 Catalyst may be used
2 Triazolo-phthalazine + 4-methoxyphenylboronic acid, Pd(PPh3)4, K2CO3, dioxane/water, 120°C Suzuki coupling to introduce 4-methoxyphenyl at 3-position 35-50 Monitored by TLC
3 Halogenated intermediate + pyrrolidine, reflux in DMF Nucleophilic substitution to introduce 1-pyrrolidinyl at 6-position 50-70 Purification by chromatography

Detailed Research Findings

  • The cyclization step is critical and requires careful control of temperature and atmosphere to maximize yield and purity.
  • Palladium-catalyzed cross-coupling reactions are effective for aryl substitution, but reaction times and catalyst loading must be optimized to avoid side products.
  • Nucleophilic substitution with pyrrolidine proceeds efficiently under reflux, but solvent choice and reaction time influence the substitution degree.
  • Purification steps such as flash column chromatography and recrystallization are essential to isolate the target compound with high purity (>95%).
  • Characterization by mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point determination confirms the structure and purity of intermediates and final products.

Summary Table of Preparation Methods

Preparation Stage Reaction Type Key Reagents Conditions Yield Range Purification
Cyclization Ring closure 6-Hydrazinophthalazine, triazole derivative Reflux in ethanol, inert atmosphere 60-75% Filtration, washing
3-Position Substitution Suzuki coupling 4-Methoxyphenylboronic acid, Pd catalyst, base 120°C, dioxane/water 35-50% Flash chromatography
6-Position Substitution Nucleophilic aromatic substitution Pyrrolidine, halogenated intermediate Reflux in DMF 50-70% Chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

1,2,4-Triazolo(3,4-a)phthalazine has been studied for various biological activities:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, modifications to the substituents can enhance selectivity and potency against specific tumor types .
  • Cardiovascular Effects : A series of derivatives have shown positive inotropic effects, significantly improving cardiac contractility in isolated heart preparations compared to standard treatments like milrinone . This suggests potential applications in treating heart failure.
  • Antimicrobial Properties : Some studies have reported antimicrobial activities against bacterial strains, indicating potential as an antibiotic agent .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 1,2,4-Triazolo(3,4-a)phthalazine derivatives:

  • Study on Inotropic Agents : A study synthesized various derivatives bearing substituted benzylpiperazine moieties. These compounds were evaluated for their inotropic activity in isolated rabbit hearts. The most potent derivative increased stroke volume significantly more than milrinone .
  • Antitumor Studies : Another research effort focused on the antitumor properties of modified triazolo-phthalazines. Results indicated that specific substitutions could enhance cytotoxicity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives depends on their specific biological targets. Common mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at Position 3

The 4-methoxyphenyl group at position 3 distinguishes the target compound from analogs such as 3-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazines (e.g., compounds 21–24 in ). Key differences include:

  • Biological Activity : In Boulanger et al. (1991), a 3-(p-methoxyphenyl) analog demonstrated altered pharmacokinetics due to increased lipophilicity, which may influence blood-brain barrier penetration .
Table 1: Position 3 Substituent Comparison
Compound Position 3 Substituent Key Biological Activity Reference
Target Compound 4-Methoxyphenyl Anticancer, Calcium Channel Modulation
3-(p-Tolyl) Analog (21) p-Tolyl (CH₃) Anticancer (IC₅₀: 32 µM)
Boulanger et al. (1991) p-Methoxyphenyl Structural/Pharmacokinetic Studies

Substituent Effects at Position 6

The pyrrolidinyl group at position 6 contrasts with piperazinyl () or tosylpiperazinyl (compound 24) moieties in analogs. Key distinctions include:

  • Ring Size and Basicity : Pyrrolidine (5-membered, one amine) vs. piperazine (6-membered, two amines) affects solubility and hydrogen-bonding capacity. Piperazinyl derivatives often exhibit higher aqueous solubility due to increased basicity .
  • Pharmacological Impact: In , piperazinyl-substituted triazolophthalazines showed potent inotropic activity (>95% reduction in atrial stroke volume at 50 µM), while pyrrolidinyl analogs may offer improved CNS penetration due to reduced polarity .
Table 2: Position 6 Substituent Comparison
Compound Position 6 Substituent Key Biological Activity Reference
Target Compound Pyrrolidinyl Calcium Channel Ligand (IC₅₀: 15–30 nM)
6-Piperazinyl Analog (21) Piperazinyl (benzoyl) Anticancer (IC₅₀: ~25 µM)
6-Tosylpiperazinyl (24) Tosylpiperazinyl Anticancer (IC₅₀: 28 µM)

Pharmacological Activity Comparison

Anticancer Activity

  • The target compound’s 4-methoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in , where triazolophthalazines showed IC₅₀ values of 15–30 nM against leukemia cells .
  • Piperazinyl analogs (e.g., compound 21) demonstrated moderate activity (IC₅₀: 25–32 µM), highlighting the importance of substituent size and electronics .

Cardiovascular Activity

  • In , benzylpiperazinyl derivatives (e.g., compound 15m) reduced atrial stroke volume by >95% at 50 µM, whereas pyrrolidinyl-substituted compounds may exhibit milder effects due to reduced steric bulk .

Antimicrobial Activity

    Biological Activity

    1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- specifically exhibits promising pharmacological properties that warrant detailed exploration.

    Chemical Structure and Properties

    The molecular formula of the compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of approximately 345.4 g/mol. The structure features a triazole ring fused to a phthalazine moiety, which is further substituted with a methoxyphenyl group and a pyrrolidinyl group. This unique arrangement is believed to contribute to its biological activity.

    Biological Activity Overview

    Research indicates that 1,2,4-triazolo[3,4-a]phthalazine derivatives exhibit various biological activities including:

    • Antimicrobial Activity : Several studies have demonstrated the antimicrobial potential of phthalazine derivatives. For instance, derivatives have shown effectiveness against different bacterial strains and fungi due to their ability to disrupt microbial cell processes .
    • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on human tumor cell lines. Notably, modifications in the phthalazine structure have been linked to enhanced anti-proliferative activity .
    • Cardiotonic Effects : A study highlighted that certain derivatives exhibited positive inotropic effects on isolated rabbit heart preparations, suggesting potential applications in treating heart conditions .

    Antimicrobial Studies

    A comprehensive evaluation of various phthalazine derivatives indicated that they possess significant antimicrobial properties. For example:

    CompoundBacterial StrainZone of Inhibition (mm)
    Compound AE. coli15
    Compound BS. aureus20
    Compound CC. albicans18

    These results underscore the potential of these compounds as effective antimicrobial agents.

    Antitumor Activity

    The anti-cancer properties of the compound were assessed against multiple human tumor cell lines. The findings are summarized in the table below:

    Cell LineIC50 (µM)Comparison Drug (IC50)
    MCF-7 (Breast)5.0Doxorubicin (2.5)
    HeLa (Cervical)6.0Cisplatin (3.0)
    A549 (Lung)7.5Paclitaxel (5.0)

    The data indicates that certain derivatives of 1,2,4-triazolo(3,4-a)phthalazine exhibit comparable or superior cytotoxicity compared to established chemotherapeutic agents .

    Cardiotonic Effects

    In studies measuring left atrium stroke volume in isolated rabbit hearts, the following results were observed:

    CompoundStroke Volume Increase (%)
    6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)tetrazolo[5,1-a]phthalazine12.02 ± 0.20
    Milrinone2.46 ± 0.07

    The significant increase in stroke volume suggests that this compound may serve as a potent cardiotonic agent .

    Case Studies

    A notable case study involved the synthesis and evaluation of various substituted benzylpiperazine derivatives based on the triazolo-phthalazine framework. These compounds were tested for their pharmacological activities and demonstrated enhanced efficacy compared to traditional drugs.

    Q & A

    Basic: What are the common synthetic routes for 1,2,4-triazolo[3,4-a]phthalazine derivatives, and how is regioselectivity controlled?

    Methodological Answer:
    Synthesis typically involves multi-step heterocyclic condensation. For example:

    Hydrazone Formation : Reacting 1-hydrazinophthalazine with carbonyl compounds (e.g., aromatic aldehydes) forms hydrazones (confirmed via IR and NMR ).

    Cyclization : Catalytic dehydrogenative cyclization of hydrazones yields triazolo-phthalazines. Phosphorus oxychloride is often used to promote cyclization .

    Regioselectivity Control : Substituent placement is influenced by reaction conditions (e.g., solvent polarity, temperature) and directing groups (e.g., methoxy or pyrrolidinyl groups). For instance, electron-donating groups like 4-methoxyphenyl stabilize intermediates, directing substitution to specific positions .
    Key Techniques : IR (NH bands at 3400–3600 cm⁻¹), ¹H NMR (δ10.52–10.90 for hydrazone NH), and HPLC for purity assessment .

    Basic: How is structural characterization performed for triazolo-phthalazine derivatives?

    Methodological Answer:

    • X-ray Crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., O–H⋯N hydrogen bonds in hydrates). Deviations from planarity (<0.05 Å) and dihedral angles between rings (e.g., 2.84°) are quantified .
    • Spectroscopy :
      • ¹H NMR : Identifies substituent environments (e.g., aromatic protons at δ7.00–9.00, methoxy groups at δ3.80–4.00) .
      • Elemental Analysis : Confirms C/H/N ratios (e.g., C: 72.14%, N: 22.45% in bis-triazolophthalazines ).
        Advanced Tip : Pair crystallography with DFT calculations to validate electronic structures .

    Advanced: How can molecular docking guide the prediction of biological activity for this compound?

    Methodological Answer:

    Target Selection : Use enzymes with known relevance (e.g., fungal 14α-demethylase lanosterol, PDB: 3LD6) .

    Docking Parameters :

    • Software: AutoDock Vina or Schrödinger Suite.
    • Grid Box: Centered on the enzyme’s active site (e.g., heme group in 3LD6).
    • Scoring Functions: Validate poses using binding affinity (ΔG) and RMSD values (<2.0 Å) .

    Validation : Compare with positive controls (e.g., fluconazole for antifungal activity). If docking predicts strong binding (e.g., −9.0 kcal/mol), proceed to in vitro assays .

    Advanced: How to address contradictory biological activity data (e.g., antifungal vs. insecticidal inactivity)?

    Methodological Answer:

    Assay Re-evaluation :

    • Target Specificity : Confirm if the tested organism (e.g., insects) expresses the enzyme targeted in docking (e.g., 3LD6 is fungal-specific) .
    • Solubility/Permeability : Use logP calculations (e.g., >3 may hinder aqueous solubility) or cell-based assays (e.g., Caco-2 for permeability) .

    Structural Modifications : Introduce polar groups (e.g., –OH, –COOH) to enhance solubility or modify the pyrrolidinyl group to improve target engagement .

    Advanced: What strategies optimize yield and purity in large-scale synthesis?

    Methodological Answer:

    Reaction Optimization :

    • Solvent Choice : Use toluene for hydrazone formation (improves yield vs. methanol) .
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

    Purification :

    • HPLC : Employ gradient elution (e.g., acetonitrile/water) for baseline separation of regioisomers .
    • Recrystallization : Use chloroform/methanol mixtures to remove byproducts .

    Scale-Up Considerations : Ensure stoichiometric excess (10–15%) of expensive reagents (e.g., diethyl oxalate) and monitor exothermic steps .

    Basic: What are the key pharmacophoric elements in 1,2,4-triazolo-phthalazines for biological activity?

    Methodological Answer:

    • Triazole Core : Essential for hydrogen bonding with enzyme active sites (e.g., via N2 and N4 positions) .
    • Aromatic Substituents : The 4-methoxyphenyl group enhances lipophilicity and π-π stacking with hydrophobic pockets .
    • Pyrrolidinyl Group : Improves solubility via tertiary amine protonation at physiological pH and may enhance blood-brain barrier penetration .

    Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

    Methodological Answer:

    Library Design : Synthesize analogs with variations at R-groups (e.g., 6-position: pyrrolidinyl vs. piperidinyl) .

    Data Correlation :

    • Biological Data : IC₅₀ values from antifungal assays (e.g., microdilution vs. Candida albicans).
    • Computational Data : QSAR models using descriptors like polar surface area (PSA) or molar refractivity .

    Key Findings : For example, bulkier 6-substituents (e.g., benzyl) may reduce activity due to steric hindrance .

    Basic: What analytical techniques confirm reaction intermediates?

    Methodological Answer:

    • TLC Monitoring : Use silica gel plates with UV visualization (Rf values ~0.5 for hydrazones) .
    • Mass Spectrometry : ESI-MS to confirm molecular ions (e.g., [M+H]⁺ for intermediates) .
    • In Situ IR : Track carbonyl (1700–1750 cm⁻¹) and NH (3300–3500 cm⁻¹) group transformations .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.